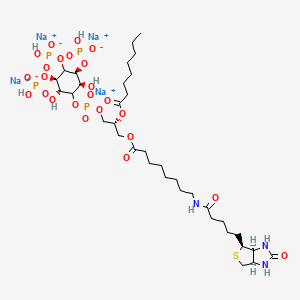

PtdIns-(3,4,5)-P3-biotin (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

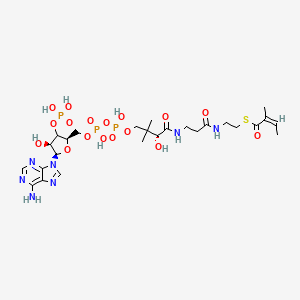

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is a synthetic analog of natural phosphatidylinositol, featuring biotin conjugation. This compound is significant in cellular signaling and is used extensively in biochemical research to study various cellular processes, including signal transduction and membrane dynamics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) typically involves the phosphorylation of phosphatidylinositol at the 3, 4, and 5 positions using specific kinases. The biotin moiety is then conjugated to the phosphatidylinositol molecule. The reaction conditions often require the presence of ATP and magnesium ions as cofactors for the kinase enzymes .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions using recombinant kinases. The process is optimized for high yield and purity, ensuring that the biotinylated product is suitable for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) undergoes various chemical reactions, including:

Phosphorylation: The addition of phosphate groups to the inositol ring.

Dephosphorylation: Removal of phosphate groups by phosphatases.

Biotinylation: Conjugation of biotin to the phosphatidylinositol molecule.

Common Reagents and Conditions

Phosphorylation: Requires ATP and magnesium ions.

Dephosphorylation: Catalyzed by specific phosphatases.

Biotinylation: Involves biotin-NHS ester in the presence of a suitable buffer.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of phosphatidylinositol and biotinylated phosphatidylinositol .

Applications De Recherche Scientifique

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is widely used in scientific research due to its role in cellular signaling. Some key applications include:

Cell Signaling Studies: Used to investigate the role of phosphoinositides in signal transduction pathways.

Membrane Dynamics: Helps in studying the dynamics of cellular membranes and vesicle trafficking.

Protein Interactions: Used in pull-down assays to study protein-lipid interactions.

Cancer Research: Investigates the role of phosphoinositides in cancer cell proliferation and survival.

Mécanisme D'action

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) exerts its effects by interacting with specific proteins that contain phosphoinositide-binding domains. These interactions lead to the recruitment and activation of downstream signaling proteins, such as Akt, which play crucial roles in cell survival, proliferation, and metabolism. The biotin moiety allows for easy detection and isolation of the compound in biochemical assays.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2): Another important phosphoinositide involved in cellular signaling.

Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2): Plays a role in signal transduction and membrane trafficking.

Uniqueness

Phosphatidylinositol 3,4,5-trisphosphate-biotin (sodium) is unique due to its biotinylation, which allows for specific detection and isolation in biochemical assays. This feature makes it particularly useful in studying protein-lipid interactions and cellular signaling pathways .

Propriétés

Formule moléculaire |

C35H61N3Na4O24P4S |

|---|---|

Poids moléculaire |

1155.8 g/mol |

Nom IUPAC |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1 |

Clé InChI |

IIJJVXPPNNJTJF-NVWQPLNXSA-J |

SMILES isomérique |

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)

![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)

![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)

![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)

![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)

![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)